molecular formula C19H17BrN2O2S B383960 Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-81-2

Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B383960
CAS No.: 500148-81-2
M. Wt: 417.3g/mol
InChI Key: MFWSAKOMKUNDAH-UHFFFAOYSA-N
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Description

Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O2S and its molecular weight is 417.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds related to Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and tested for their antihypertensive and anti-ulcer activities. These studies highlight the therapeutic potential of dihydropyrimidines due to their wide range of biological activities. For example, Rana, Kaur, and Kumar (2004) synthesized various dihydropyrimidines and tested them for antihypertensive activity, revealing new insights into the structure-activity relationship Rana et al., 2004. Additionally, Rana, Kaur, Chaudhary, Kumar, and Goyal (2011) explored the anti-ulcer potential of these compounds, identifying compounds with significant anti-ulcer activity compared to control groups Rana et al., 2011.

Structural and Conformational Analysis

Memarian, Ranjbar, Sabzyan, Habibi, and Suzuki (2013) conducted X-ray crystal structure analysis and quantum chemical calculations to determine the molecular structure and conformational preferences of tetrahydropyrimidine derivatives. This study revealed the quasi-boat conformation of the heterocyclic ring, providing valuable insights into the stereochemistry of these molecules Memarian et al., 2013.

Antimicrobial and Anticancer Applications

Several studies have investigated the antimicrobial and anticancer potentials of dihydropyrimidine derivatives. Sawant and Bhatia (2008) synthesized and evaluated the antibacterial activity of tetrahydropyrimidine analogues, establishing a quantitative structure-activity relationship (QSAR) to correlate activity with physicochemical properties Sawant & Bhatia, 2008. Moreover, Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, and Ghazi-Khansari (2021) designed and synthesized tetrahydropyrimidinone(thione)-triazole hybrid derivatives, evaluating their cytotoxic and antimicrobial activities against cancer cell lines and bacterial strains. Among these, specific derivatives showed high cytotoxic activity against MCF7 and Hep-G2 cell lines, indicating their potential as anticancer agents Mirzayi et al., 2021.

Properties

IUPAC Name

benzyl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-12-16(18(23)24-11-13-6-3-2-4-7-13)17(22-19(25)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWSAKOMKUNDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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